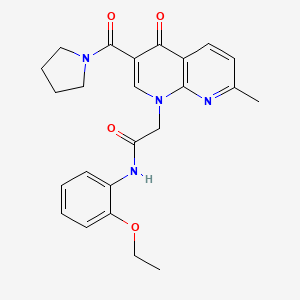
N-(2-ethoxyphenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Structural Studies
Angular Heterocycles Synthesis : Research indicates that compounds similar in structure to N-(2-ethoxyphenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide can be synthesized through reactions involving aromatic amines, leading to angular heterocyclic compounds. This suggests a versatile pathway for creating a variety of heterocyclic compounds with potential application in medicinal chemistry and material science (Agarwal & Mital, 1976).
Pharmacological Characterization : A study on kappa-opioid agonists demonstrated the synthesis and biological evaluation of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which are structurally related, highlighting the importance of these compounds in developing new pharmacological agents with potential therapeutic applications (Barlow et al., 1991).
Co-crystals and Salt Formation : A structural study on quinoline derivatives with an amide bond showed the formation of co-crystals and a salt, indicating the significance of these compounds in the development of pharmaceutical formulations. This research underlines the potential of such compounds in enhancing drug properties through solid-state modifications (Karmakar et al., 2009).
Potential Applications
Endothelin Receptor Antagonism : Compounds with the pyrrolidine carboxylic acid moiety have been explored for their potent antagonistic activity against endothelin receptors, which are crucial in cardiovascular diseases and cancer. Such research underscores the therapeutic potential of these compounds in treating various diseases by modulating endothelin receptor activity (Tasker et al., 1997).
Novel Synthesis Approaches : Studies on the preparation of heterocyclic compounds from α-oxoketene O, N-acetals highlight innovative synthetic routes for developing pharmacologically relevant molecules, demonstrating the versatility of such compounds in contributing to the diversity of drug discovery efforts (Ohta et al., 2002).
Antimicrobial Activities : The synthesis of thiazoles and their fused derivatives, which share structural similarities with the target compound, revealed antimicrobial activities against various pathogens. This indicates the potential of these compounds in the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Wardkhan et al., 2008).
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-3-32-20-9-5-4-8-19(20)26-21(29)15-28-14-18(24(31)27-12-6-7-13-27)22(30)17-11-10-16(2)25-23(17)28/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFDWMMWLNTRMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine](/img/structure/B2406655.png)
![6-(4-Chlorophenyl)sulfonyl-2-cyclopropyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2406657.png)


![3-amino-2-[(2,4-dimethoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2406660.png)
![5-(benzo[d][1,3]dioxol-5-yl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2406663.png)




![1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride](/img/structure/B2406675.png)
